

Application Note: Analysis of Apoptosis Induced by CCI-007 Using Flow Cytometry

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Compound of Interest

Compound Name: CCI-007

Cat. No.: B12301671

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CCI-007 is a novel small molecule inhibitor identified for its cytotoxic activity against specific types of leukemia, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements.[1][2] It has been shown to induce rapid, caspase-dependent apoptosis within hours of treatment.[1][3] The mechanism involves the downregulation of key survival genes, such as HOXA9, MEIS1, CMYC, and BCL2, leading to mitochondrial depolarization and programmed cell death.[1][4] This application note provides a detailed protocol for quantifying **CCI-007**-induced apoptosis using the Annexin V and Propidium Iodide (PI) flow cytometry assay.

Principle of the Assay

This method is a widely used technique to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[5] The assay is based on two key cellular changes during apoptosis:

- **Phosphatidylserine (PS) Externalization:** In healthy cells, PS is located on the inner leaflet of the plasma membrane.[6] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[6][7]

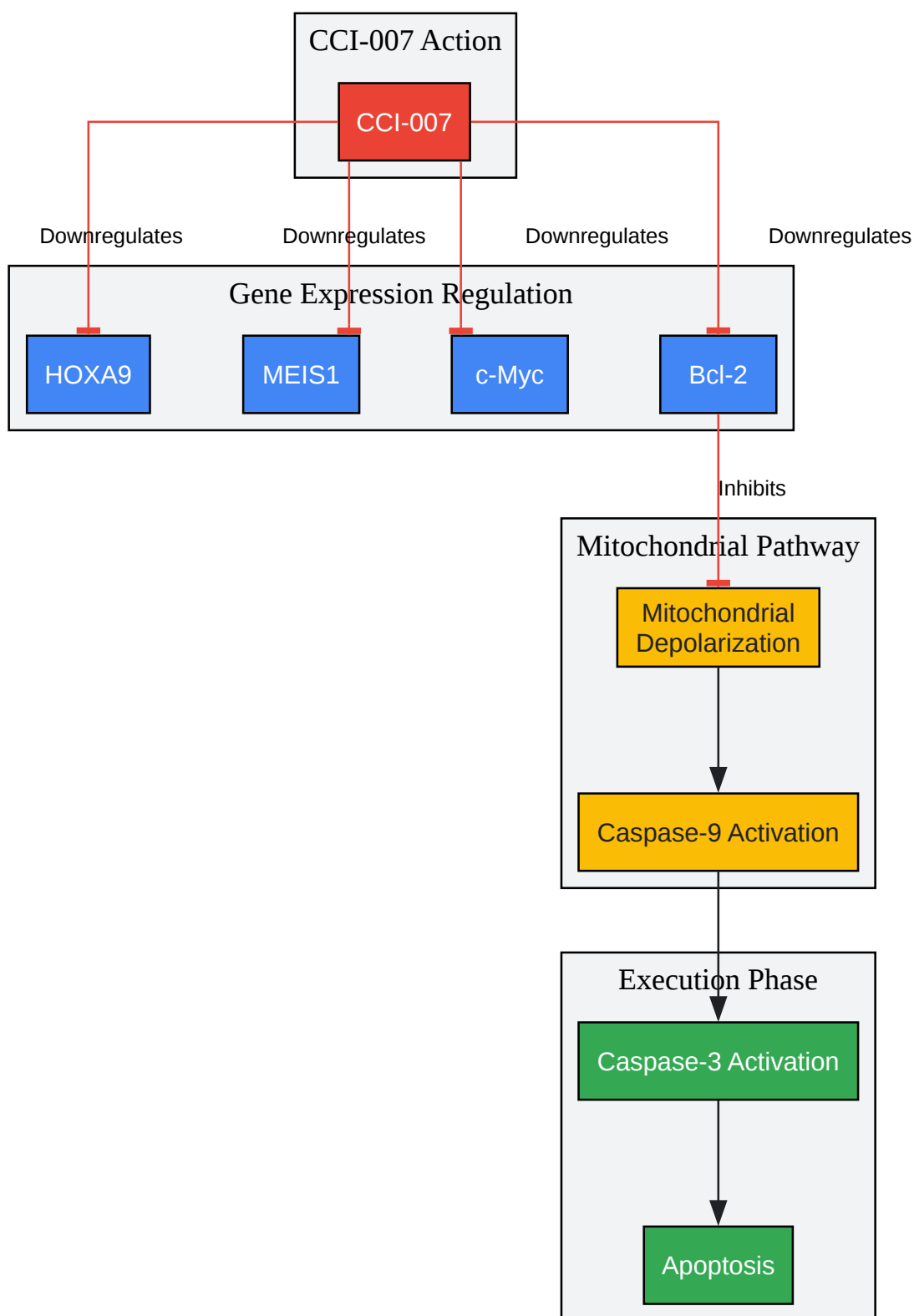
- Plasma Membrane Permeabilization: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[7] In late-stage apoptosis and necrosis, the membrane integrity is compromised, allowing PI to enter and stain the cell's nucleus.[6][8]

By co-staining with fluorescently-conjugated Annexin V and PI, cell populations can be resolved by flow cytometry into four distinct groups:

- Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).[9]
- Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[9]
- Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[9]
- Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[9]

Proposed Signaling Pathway for CCI-007

CCI-007 exerts its pro-apoptotic effects by targeting key drivers in MLL-rearranged leukemia. The compound rapidly suppresses the characteristic MLL target gene signature, leading to the induction of the intrinsic apoptotic pathway.[1][2]



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Caption: Proposed mechanism of **CCI-007**-induced apoptosis.

Experimental Protocol

This protocol outlines the steps for treating a suspension leukemia cell line (e.g., MV4;11, MOLM-13) with **CCI-007** and subsequent analysis by flow cytometry.[1]

Materials and Reagents

- **CCI-007** compound
- Leukemia cell line (e.g., MV4;11, PER-485)[1]
- Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
- Dimethyl sulfoxide (DMSO, for vehicle control)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Deionized water
- Flow cytometer
- Microcentrifuge tubes
- Flow cytometry tubes

Experimental Workflow

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